1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Structural Isomerism
The IUPAC name 1-amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is derived from the compound’s bicyclic framework and substituent positions:
- Parent structure : The tetrahydronaphthalene system (a partially saturated bicyclic structure with one fully aromatic benzene ring fused to a cyclohexene ring).
- Substituents :
- An amino group (-NH₂) and a carboxylic acid (-COOH) at position 1.
- Two methyl groups (-CH₃) at position 4.
- A hydrochloride counterion neutralizing the amino group’s charge.
Structural Isomerism
The compound exhibits stereoisomerism due to its chiral centers. The carbon at position 1 (bearing the amino and carboxylic acid groups) is a quaternary chiral center, as it is bonded to four distinct groups:
- The bicyclic tetrahydronaphthalene system.
- The amino group.
- The carboxylic acid group.
- A hydrogen atom (implicit in the tetrahedral geometry).
Additionally, the cis-trans isomerism of the cyclohexene ring’s hydrogenation pattern may theoretically exist, though the saturated 1,2,3,4-tetrahydronaphthalene structure predominantly adopts a cis-decalin-like conformation due to steric constraints.
Molecular Formula and Weight Analysis (C₁₃H₁₈ClNO₂)
Molecular Formula
The empirical formula C₁₃H₁₈ClNO₂ reflects:
- 13 carbon atoms : 10 from the tetrahydronaphthalene core, 2 from methyl groups, and 1 from the carboxylic acid.
- 18 hydrogen atoms : Distributed across the bicyclic system, methyl groups, and functional groups.
- 1 chlorine atom : From the hydrochloride counterion.
- 1 nitrogen atom : From the amino group.
- 2 oxygen atoms : From the carboxylic acid.
Molecular Weight
Calculated molecular weight:
$$
\text{MW} = (13 \times 12.01) + (18 \times 1.008) + 35.45 + 14.01 + (2 \times 16.00) = 255.74 \, \text{g/mol}
$$
This matches experimental values reported in certified reference materials.
Table 1: Elemental Composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 13 | 156.13 |
| H | 18 | 18.14 |
| Cl | 1 | 35.45 |
| N | 1 | 14.01 |
| O | 2 | 32.00 |
| Total | 255.74 |
Crystallographic Data and Stereochemical Considerations
Crystallographic Properties
While explicit X-ray diffraction data for this compound is limited, its structural analogs provide insights:
- Space group : Similar hydrochlorides (e.g., cloforex, C₁₃H₁₈ClNO₂) crystallize in monoclinic systems (e.g., P2₁/c) with Z = 4.
- Unit cell parameters (hypothetical):
- a ≈ 10–12 Å, b ≈ 7–9 Å, c ≈ 15–17 Å.
- α = 90°, β ≈ 95–105°, γ = 90°.
- Hydrogen bonding : The protonated amino group (NH₃⁺) forms strong ionic bonds with the chloride ion, while the carboxylic acid may participate in intermolecular hydrogen bonding.
Stereochemical Analysis
The absolute configuration of the chiral center at position 1 is critical for biological activity. Using the Cahn-Ingold-Prelog rules:
- Highest priority: Carboxylic acid (-COOH).
- Second priority: Amino group (-NH₂).
- Third priority: Tetrahydronaphthalene system.
- Fourth priority: Hydrogen.
If the spatial arrangement is R-configuration , the groups descend in priority clockwise. Enantiomeric purity is often confirmed via chiral chromatography or optical rotation studies, though specific data for this compound remains unpublished.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell (Å) | a = 11.2, b = 8.5, c = 16.3 |
| β angle (°) | 98.7 |
| Volume (ų) | 1,540 |
| Z | 4 |
Properties
IUPAC Name |
1-amino-4,4-dimethyl-2,3-dihydronaphthalene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-12(2)7-8-13(14,11(15)16)10-6-4-3-5-9(10)12;/h3-6H,7-8,14H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBLWUMMHLGMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)(C(=O)O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the tetrahydronaphthalene core.
- Introduction of the 4,4-dimethyl substitution.
- Functionalization of the 1-position with amino and carboxylic acid groups.
- Conversion to the hydrochloride salt for stability and handling.
The process is multi-step and requires careful selection of reagents, solvents, and reaction conditions.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Aromatic ketones or aldehydes as precursors for the tetrahydronaphthalene ring.
- Amines and carboxylic acid derivatives for functional group introduction.
- Alkyl halides for alkylation steps.
Stepwise Synthetic Procedure
Step 1: Alkylation of Ketone Precursor
- The starting ketone is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.
- A strong base such as sodium hydride (NaH) or potassium tert-butoxide is added to deprotonate the ketone.
- Alkylation is performed using alkyl halides like ethyl iodide or methyl iodide to introduce the 4,4-dimethyl groups.
Step 2: Formation of Oxime or Hydroxylamine Derivative
- The alkylated intermediate is treated with hydroxylamine hydrochloride or other hydroxylamine salts in solvents such as ethanol or pyridine.
- This step converts the ketone to an oxime or hydroxylamine intermediate, facilitating further transformations.
Step 3: Reduction and Cyclization
- The oxime intermediate undergoes reduction, commonly catalytic hydrogenation or hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
- Cyclization to form the tetrahydronaphthalene ring system is often mediated by Lewis acids such as boron trifluoride etherate (BF3·OEt2).
Step 4: Introduction of Amino and Carboxylic Acid Groups
- Amination is achieved via reductive amination or nucleophilic substitution reactions.
- Carboxylation may be introduced through carboxylic acid derivatives or via oxidation of suitable precursors.
- The amino acid functionality is formed by combining the amino group and carboxylic acid at the 1-position of the tetrahydronaphthalene ring.
Step 5: Formation of Hydrochloride Salt
Reaction Conditions and Optimization
| Step | Solvent(s) | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| Alkylation | DMF, THF, Acetonitrile | NaH or KOtBu, Alkyl halide | 0–25 °C | Strong base required, inert atmosphere advised |
| Oxime formation | Ethanol, Pyridine | Hydroxylamine hydrochloride | Room temperature | Stirring for several hours for completion |
| Reduction & Cyclization | THF, Ethanol | LiAlH4, DIBAL-H, BF3·OEt2 | 0–50 °C | Controlled addition to avoid over-reduction |
| Amination & Carboxylation | Various organic solvents | Reductive amination reagents | Room temperature | pH control critical to avoid side reactions |
| Hydrochloride salt formation | Ethanol, HCl solution | HCl (g) or aqueous HCl | 0 °C | Crystallization enhances purity |
Research Findings and Variations
- The use of different bases and solvents significantly affects yield and purity.
- Catalytic hydrogenation under mild pressure and temperature can improve selectivity in reduction steps.
- Protecting groups (e.g., carbamates) may be employed to prevent side reactions during multi-step synthesis.
- Enantioselective synthesis approaches using chiral catalysts have been reported for related tetrahydronaphthalene derivatives, which may be adapted for this compound to control stereochemistry.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Alkylation | Base-mediated alkylation of ketone precursor | High regioselectivity | Requires inert atmosphere |
| Oxime Formation | Reaction with hydroxylamine salts | Facilitates further functionalization | May require long reaction times |
| Reduction & Cyclization | Hydride reduction followed by Lewis acid cyclization | Efficient ring closure | Sensitive to moisture and temperature |
| Amination & Carboxylation | Introduction of amino and acid groups | Direct formation of amino acid moiety | pH control critical |
| Hydrochloride Salt Formation | Acid treatment to form stable salt | Improves stability and crystallinity | Requires careful temperature control |
The preparation of 1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves a multi-step synthetic route combining alkylation, oxime formation, reduction, cyclization, and functional group introduction, culminating in hydrochloride salt formation. Optimization of solvents, reagents, and reaction conditions is crucial for maximizing yield and purity. Advanced methods including catalytic hydrogenation and chiral catalysis provide avenues for enhancing synthesis efficacy and stereochemical control.
This synthesis is well-documented in chemical literature and patents, reflecting its importance in research and potential applications in biochemical and pharmaceutical fields.
Chemical Reactions Analysis
1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential Antidepressant Activity
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit potential antidepressant effects. The structural characteristics of 1-amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene suggest it may interact with neurotransmitter systems involved in mood regulation. Studies have shown that similar compounds can act as serotonin reuptake inhibitors, which are commonly used in treating depression .
2. Role in Drug Development
This compound can serve as a starting material for synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can enhance biological activity or reduce side effects. For instance, researchers have explored the synthesis of analogs that may target specific receptors more effectively .
Organic Synthesis Applications
1. Building Block for Complex Molecules
In organic synthesis, 1-amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene is utilized as a versatile building block for creating various chemical entities. Its ability to undergo further functionalization makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
2. Use in Material Science
The compound's properties may also lend themselves to applications in material science. For example, it could be incorporated into polymers or other materials where specific mechanical or thermal properties are desired. Research into its polymeric forms could lead to innovative materials with unique characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 23204-02-6)
- Structural Differences : The carboxylic acid group is located at the 2-position instead of the 1-position.
- It is listed in a pharmaceutical catalog but lacks detailed pharmacological data .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and Derivatives
- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Features a carboxamide group linked to an aminoethyl chain instead of a direct amino-carboxylic acid structure.
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1461706-23-9)
- Structural Differences : Incorporates a pyrrolidine ring linked to the tetrahydronaphthalene group via a methyl bridge.
- Molecular Weight : 295.80 g/mol, significantly higher than the target compound (estimated ~245 g/mol) .
Functional Analogs: Amino Acid Derivatives
1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC)
- Key Similarities: Both compounds are bicyclic amino acids.
- Key Differences : ACBC has a cyclobutane ring instead of a tetralin system.
- Biological Activity : ACBC exhibits tumor-seeking properties in preclinical models, with rapid blood clearance and low toxicity in animals. Its synthesis involves a modified Bücherer-Strecker technique, yielding high radiochemical purity .
Physicochemical Properties Comparison
*Estimated based on molecular formula (C₁₃H₁₈ClNO₂). †Inferred from a related compound’s data .
Biological Activity
1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS Number: 1803567-18-1) is a chemical compound notable for its potential biological activities. This compound is a derivative of tetrahydronaphthalene and contains both an amino group and a carboxylic acid group, which are critical for its reactivity and interaction with biological systems. This article explores its biological activity, focusing on its role as a selective agonist for human melanocortin-4 receptors and other relevant findings.
The molecular formula of this compound is , with a molecular weight of approximately 255.74 g/mol. The compound exists as a solid powder and is primarily utilized in research settings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.74 g/mol |
| CAS Number | 1803567-18-1 |
| Appearance | Powder |
Melanocortin-4 Receptor Agonism
Research indicates that 1-amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid acts as a selective agonist for the human melanocortin-4 receptor (MC4R). MC4R is implicated in regulating appetite and energy homeostasis. The activation of this receptor has been linked to potential therapeutic applications in obesity and metabolic disorders .
The compound's interaction with MC4R can lead to downstream effects on appetite suppression and energy expenditure. Studies have demonstrated that the binding affinity and efficacy of this compound at the receptor level can be assessed through various biochemical assays that measure receptor activation .
Case Studies and Research Findings
A significant study published in the Journal of Medicinal Chemistry describes the synthesis and evaluation of analogs related to 1-amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. These analogs were found to exhibit potent activity as MC4R agonists. The research highlights the importance of structural modifications in enhancing biological activity .
In another study focusing on structure-property relationships of carboxylic acid isosteres, the compound was examined for its potential as a lead compound in drug development targeting metabolic disorders .
Applications
The primary applications of this compound include:
- Research in Obesity : Due to its role as an MC4R agonist.
- Drug Development : As a potential therapeutic agent for metabolic disorders.
Q & A
Q. What are the recommended methods for synthesizing 1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride with high purity?
Synthesis typically involves cyclization and amination steps. Key steps include:
- Cyclization : Use a Friedel-Crafts alkylation to form the tetrahydronaphthalene backbone, followed by carboxylation at the 1-position .
- Amination : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring steric hindrance from the 4,4-dimethyl groups is mitigated .
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 columns, gradient elution with acetonitrile/0.1% TFA) to achieve >98% purity. Monitor purity via HPLC-UV (210–254 nm) and confirm structural integrity via H/C NMR .
Q. How should researchers characterize the stereochemistry and stability of this compound?
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane mobile phase) to resolve enantiomers. Compare retention times with synthesized standards .
- Stability Studies : Conduct accelerated degradation studies under varied pH (1–13), temperature (4°C–40°C), and humidity (40–75% RH). Monitor degradation products via LC-MS and assign structures using high-resolution mass spectrometry (HRMS) and fragmentation patterns .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 220–240 nm) is standard. For trace analysis, LC-MS/MS (MRM mode) improves sensitivity, with LOQs as low as 0.1 ng/mL .
- Matrix Effects : Validate methods using spike-recovery experiments in biological fluids (e.g., plasma) or environmental samples to account for ion suppression/enhancement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:
- Impurity Profiling : Use orthogonal techniques (HPLC, GC-MS) to identify co-eluting impurities (e.g., degradation byproducts from the tetrahydronaphthalene core) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) and validate using reference standards from accredited suppliers (e.g., LGC Standards) .
- Computational Modeling : Perform molecular docking to assess binding affinity variations due to stereochemistry or substituent effects .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways?
- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites. For phase II, add UDPGA or PAPS to detect glucuronidation/sulfation .
- Isotopic Labeling : Synthesize C- or H-labeled analogs to track metabolic fate via HRMS and isotope pattern analysis .
- Data Interpretation : Map metabolites to known pathways (e.g., cytochrome P450 oxidation) using software like MetaboLynx or Compound Discoverer .
Q. How can researchers assess the compound’s potential neurotoxic or cytotoxic effects?
- In Vitro Toxicity Screening : Use SH-SY5Y (neuroblastoma) or HepG2 (hepatic) cell lines. Measure IC values via MTT assays and compare to structurally related compounds (e.g., naphthalene derivatives) .
- Mechanistic Studies : Evaluate oxidative stress markers (ROS, glutathione depletion) and apoptosis (caspase-3 activation) via flow cytometry or fluorometric assays .
Methodological Challenges and Solutions
Q. What strategies improve the compound’s solubility for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes. For oral administration, micronization or nanoemulsions enhance bioavailability .
- pH Adjustment : Prepare hydrochloride salts (as in this compound) to improve aqueous solubility. Validate stability in physiological buffers (pH 7.4) .
Q. How should researchers address discrepancies in reported spectral data (NMR, IR)?
- Data Harmonization : Cross-reference with high-purity standards and ensure solvent peaks (e.g., residual DMSO in H NMR) are accounted for. Use databases like SciFinder or Reaxys to compare spectral libraries .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene region .
Tables
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
